2-(tetrahydro-2H-pyran-4-yl)acetyl chloride
Description
Properties
IUPAC Name |
2-(oxan-4-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCRTRTXWWINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640450 | |
| Record name | (Oxan-4-yl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-05-8 | |
| Record name | (Oxan-4-yl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction with Thionyl Chloride
One common method for synthesizing 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride involves the reaction of tetrahydro-2H-pyran-4-ylacetic acid with thionyl chloride (SOCl₂). This process occurs under reflux conditions and can be summarized by the following chemical equation:
$$
C7H{12}O3 + SOCl2 \rightarrow C7H{11}ClO2 + SO2 + HCl
$$
- Tetrahydro-2H-pyran-4-ylacetic acid is dissolved in an anhydrous solvent such as dichloromethane (DCM).
- Thionyl chloride is added dropwise while maintaining reflux conditions.
- The reaction mixture is stirred for several hours until completion.
- The product is purified via distillation under reduced pressure.
- High yield and purity.
- Straightforward procedure suitable for laboratory-scale synthesis.
- Exothermic reaction requiring efficient cooling systems.
- Corrosive nature of thionyl chloride necessitates careful handling.
Reaction with Oxalyl Chloride
Another widely used method employs oxalyl chloride as the chlorinating agent in the presence of N,N-dimethylformamide (DMF) as a catalyst. This method is particularly effective for industrial-scale production.
- A solution of tetrahydro-2H-pyran-4-ylacetic acid is prepared in DCM at 0°C.
- Oxalyl chloride is added gradually to the mixture, followed by DMF.
- The temperature is raised to room temperature (20°C), and the mixture is stirred for 16 hours under inert atmosphere.
Chemical Equation :
$$
C7H{12}O3 + (COCl)2 \xrightarrow{DMF/DCM} C7H{11}ClO2 + CO + CO2
$$
Purification :
After completion, the reaction mixture is concentrated, yielding the acetyl chloride derivative with high efficiency.
| Parameter | Value/Condition |
|---|---|
| Temperature | 0–20°C |
| Solvent | Dichloromethane (DCM) |
| Catalyst | N,N-dimethylformamide |
| Reaction Time | 16 hours |
Industrial Production Methods
Industrial-scale synthesis follows similar routes but incorporates additional safety measures and equipment to manage the exothermic nature of the reactions. Large reactors equipped with cooling systems are used to maintain controlled temperatures during chlorination.
Key Features :
- Efficient Cooling Systems : Prevent runaway reactions due to heat generation.
- Automated Monitoring : Ensures consistent reagent addition and temperature control.
- Purification Techniques : Distillation under reduced pressure remains the standard method for isolating pure product.
Comparative Analysis of Methods
| Method | Reagent Used | Temperature Range | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux | ~6 hours | High | Simple setup; high yield |
| Oxalyl Chloride | (COCl)₂ | 0–20°C | 16 hours | Quantitative | Suitable for large-scale production |
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form tetrahydro-2H-pyran-4-ylacetic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: Performed in aqueous media at ambient temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Tetrahydro-2H-pyran-4-ylacetic acid: Formed from hydrolysis.
Tetrahydro-2H-pyran-4-ylmethanol: Formed from reduction.
Scientific Research Applications
Organic Synthesis
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a vital role in:
- Formation of Amides and Esters: The compound undergoes nucleophilic substitution reactions, leading to the formation of various amides and esters, which are essential in drug development and material science.
Pharmaceutical Development
In pharmaceutical research, this compound is employed in synthesizing drug candidates and active pharmaceutical ingredients (APIs). Notable applications include:
- Synthesis of Antineoplastic Agents: The compound has been utilized in synthesizing derivatives that exhibit anticancer properties, showcasing its importance in medicinal chemistry .
- Modification of Biomolecules: It is also used to modify biomolecules for studying biological processes, enhancing our understanding of drug interactions and effectiveness.
Material Science
In material science, this compound is utilized for:
- Preparation of Functional Polymers: The compound serves as a building block for creating polymers with specific functional properties, which can be tailored for applications in coatings, adhesives, and other materials .
Synthesis of Anticancer Compounds
A study highlighted the use of this compound in synthesizing a series of anticancer compounds that demonstrated significant cytotoxicity against various cancer cell lines. The synthesized compounds were tested for their efficacy and showed promising results, indicating potential for further development into therapeutic agents .
Development of Drug Candidates
Research involving this compound has led to the identification of several new drug candidates targeting human African trypanosomiasis (HAT). The modification of existing drugs using this compound improved their pharmacokinetic profiles and efficacy against the disease-causing agent Trypanosoma brucei .
Summary Table of Applications
| Application Area | Specific Use Cases | Impact on Research |
|---|---|---|
| Organic Synthesis | Intermediate for amides and esters | Facilitates complex molecule synthesis |
| Pharmaceuticals | Synthesis of anticancer agents | Enhances drug development processes |
| Material Science | Production of functional polymers | Advances material properties for industrial applications |
| Biological Studies | Modification of biomolecules | Aids in understanding biological interactions |
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further participate in various biochemical and chemical pathways . The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Modifications
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Reactivity Profile | Primary Applications | Hazard Class |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₁ClO₂ | 162.61 | Acyl chloride | High (nucleophilic substitution) | Acylating agent in synthesis | Corrosive (Class 8) |
| Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate | C₈H₁₄O₃ | 158.20* | Ester | Moderate (hydrolysis, transester.) | Pharmaceutical intermediates | Irritant |
| 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride | C₉H₁₈ClN₂O₂ | 228.70* | Amide, amine hydrochloride | Low (hydrogen bonding, salt formation) | API intermediates | Acute toxicity |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | C₇H₁₆ClNO | 181.66 | Amine hydrochloride | Moderate (alkylation, acylation) | Drug discovery building blocks | Corrosive |
*Calculated based on molecular formula where explicit data were unavailable.
Key Observations:
Reactivity: The acyl chloride group in the target compound confers higher reactivity compared to esters (e.g., methyl 2-(tetrahydro-2H-pyran-4-yl)acetate) or amides (e.g., 2-amino-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride) . Amine hydrochlorides (e.g., 2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride) exhibit moderate reactivity in alkylation or acylation but require deprotonation for nucleophilic activity .
Applications :
- Acyl Chlorides : Primarily used in peptide synthesis or polymer chemistry due to their electrophilicity .
- Esters : Serve as stable intermediates in medicinal chemistry (e.g., prodrugs) .
- Amine Derivatives : Utilized as chiral building blocks in asymmetric synthesis .
Safety: Acyl chlorides (e.g., octanoyl chloride, 2-ethylhexanoyl chloride) are universally classified as corrosive (UN 3265, Class 8) due to their acidic hydrolysis products . Amine hydrochlorides pose risks of acute toxicity (e.g., H302, H312) but are less corrosive than acyl chlorides .
Structural Analogues with Similar Backbones
Table 2: Backbone Similarity and Functional Diversity
| Compound Name | Similarity Score* | Key Structural Difference |
|---|---|---|
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | 0.74 | Ethylamine group replaces acetyl chloride |
| Tetrahydro-2H-pyran-4-amine hydrochloride | 0.81 | Primary amine at the 4-position |
| 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride | 0.72 | Methyl substitution on the pyran ring |
*Similarity scores derived from structural alignment algorithms .
Discussion:
- Ethylamine vs.
- Ring Substitutions : Methyl or hydroxyl substitutions (e.g., 4-methyltetrahydro-2H-pyran-4-amine hydrochloride) alter steric and electronic properties, affecting solubility and reactivity in synthetic pathways .
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride (CAS No. 24229747) is an acyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a tetrahydro-pyran ring, influencing its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is CHClO. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts vigorously with water, producing hydrochloric acid and the corresponding carboxylic acid.
The biological activity of this compound can be attributed to its ability to act as an acylating agent. This property enables it to modify various biomolecules, including proteins and nucleic acids, through acylation reactions. Such modifications can lead to alterations in enzyme activity, receptor binding, and cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by acylating active site residues, thereby altering their function.
- Receptor Modulation: It can interact with receptors involved in various signaling pathways, potentially influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence indicating that derivatives of tetrahydropyran compounds may exhibit anticancer properties through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from tetrahydropyran structures:
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various acyl chlorides, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Study 2: Anticancer Activity
In vitro experiments demonstrated that derivatives of tetrahydropyran compounds could induce apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Study 3: Anti-inflammatory Effects
Research on related compounds revealed their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition suggests potential for therapeutic use in conditions characterized by chronic inflammation.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride, and how is its purity validated?
- Methodological Answer : The compound is synthesized via chlorination of methyl 2-(tetrahydro-2H-pyran-4-yl)acetate using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is monitored by TLC (ethyl acetate/hexane, 3:7) to confirm ester-to-acyl chloride conversion. Purity is validated via ¹H NMR (disappearance of ester methyl protons at δ 3.6 ppm and appearance of acyl chloride carbonyl signals at δ 9.5–10.5 ppm) and boiling point determination (88–95°C for structurally related tetrahydropyran derivatives). FT-IR confirms the characteristic C=O stretch at ~1800 cm⁻¹ .
Q. How should researchers handle this compound to minimize hydrolysis during experiments?
- Methodological Answer : Store the compound under inert gas (N₂/Ar) at –20°C and use freshly distilled anhydrous solvents (e.g., CH₂Cl₂, THF). Reaction setups should include moisture scavengers like molecular sieves (3Å). Immediate use post-synthesis is advised, as stability assays indicate ~5% hydrolysis per week under optimal storage. Quench excess reagent with dry methanol in a controlled manner to avoid exothermic side reactions .
Advanced Research Questions
Q. How does the tetrahydropyran ring’s stereoelectronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The chair conformation of the tetrahydropyran ring imposes steric hindrance on the acyl chloride group, reducing accessibility to bulky nucleophiles. Computational modeling (DFT) shows that the ring’s oxygen atom donates electron density via σ→π conjugation, lowering the electrophilicity of the carbonyl carbon by ~12% compared to linear aliphatic acyl chlorides. Kinetic studies with aniline derivatives reveal a 15–20% slower reaction rate, necessitating catalytic DMAP (4-dimethylaminopyridine) or elevated temperatures (50–60°C) to achieve >90% conversion .
Q. What computational tools are used to optimize multi-step syntheses involving this compound as a key intermediate?
- Methodological Answer : AI-driven platforms (e.g., Reaxys and Pistachio databases) perform retrosynthetic analysis to prioritize routes with minimal steric clashes. Molecular dynamics simulations predict solvent effects on reaction kinetics, identifying dichloromethane as optimal for Friedel-Crafts acylations. For enantioselective applications, DFT calculations guide chiral catalyst design (e.g., BINOL-phosphoric acids), achieving >90% enantiomeric excess in amidation reactions .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound in peptide coupling?
- Methodological Answer : Discrepancies often arise from residual moisture or competing hydrolysis. Systematic optimization includes:
- Condition Screening : Test coupling agents (HOBt, EDCI) in varying ratios (1–3 eq.) under argon.
- In Situ Monitoring : Use ¹H NMR to track acyl chloride consumption and intermediate oxazolium formation.
- Yield Maximization : Pre-activate the acyl chloride with DIPEA (2 eq.) before adding the amine nucleophile. Published protocols report 70–85% yields under anhydrous DMF at 0°C .
Characterization & Analysis
Q. What spectroscopic techniques differentiate this compound from its hydrolyzed acid form?
- Methodological Answer :
- ¹H NMR : Acyl chloride protons appear as a singlet at δ 9.5–10.5 ppm, while the carboxylic acid proton is a broad peak at δ 10.5–12.0 ppm.
- FT-IR : The acyl chloride C=O stretch (~1800 cm⁻¹) shifts to ~1700 cm⁻¹ upon hydrolysis to the acid.
- EI-MS : Molecular ion peaks at m/z 176.25 [M]⁺ confirm the intact chloride, whereas the acid form shows m/z 158.18 [M–H₂O+H]⁺ .
Experimental Design
Q. What strategies mitigate side reactions when employing this compound in large-scale syntheses?
- Methodological Answer :
- Temperature Control : Maintain reactions at –10°C to slow hydrolysis while allowing nucleophilic attack.
- Solvent Choice : Use low-polarity solvents (e.g., toluene) to reduce dielectric stabilization of hydrolytic intermediates.
- Workup Protocol : Quench excess acyl chloride with ice-cold NaHCO₃ (5%) and extract rapidly with EtOAc to isolate the product before degradation .
Data Contradiction Analysis
Q. Why do literature reports vary in the stability of this compound under similar conditions?
- Methodological Answer : Variations arise from trace impurities (e.g., residual HCl from synthesis) that accelerate hydrolysis. Reproducibility requires rigorous purification via fractional distillation (bp 88–95°C) and Karl Fischer titration to confirm moisture content <50 ppm. Contradictory stability data often reflect differences in storage vessel passivation (glass vs. polymer-lined containers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
